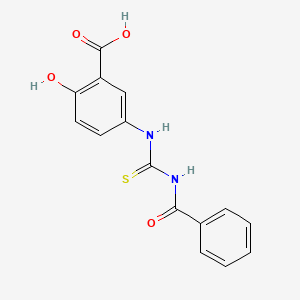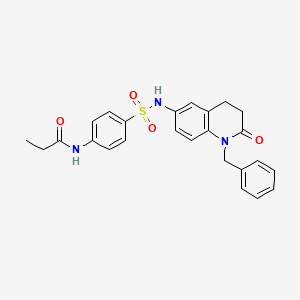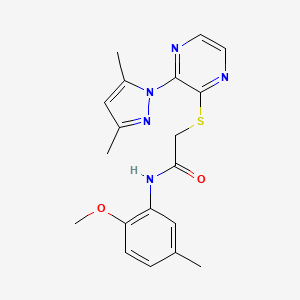![molecular formula C20H21N3O2S B2825254 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 851131-47-0](/img/structure/B2825254.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (-SH), a methoxyphenyl group, and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, for example, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Reactivity and Interaction Properties
A comprehensive study by Hossain et al. (2018) on imidazole derivatives closely related to 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide revealed significant insights into their reactivity and interaction capabilities. Utilizing spectroscopic characterization alongside computational study, the research outlined the synthesis of these compounds and their experimental and theoretical reactivity properties. The study employed methods such as IR, FT-Raman, NMR spectra, and density functional theory (DFT) calculations to explore molecular orbital theory, molecular electrostatic potential, average local ionization energy, Fukui functions, and bond dissociation energy. Molecular dynamics simulations highlighted the interaction with water molecules, predicting potential application areas based on their reactivity and interaction with biological molecules. The compounds demonstrated potential inhibitory activity against hydrolase inhibitor, suggesting applications in targeting specific proteins within biological systems (Hossain et al., 2018).
Photochromic Properties
Another interesting application area is the synthesis and photochromic behavior of imidazole derivatives. Bai et al. (2010) synthesized 4,5-diphenyl, 4,5-di(4-methylphenyl), 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their oxidation into corresponding dimers. These dimers exhibited photochromism upon irradiation in solution, indicating potential for developing new photoresponsive materials. The ability of these compounds to change color under light exposure could be utilized in various fields, including optical storage devices, sensors, and smart coatings (Bai et al., 2010).
Anticancer Activity
The synthesis and biological evaluation of related compounds have also shown promise in anticancer activity. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines. Some of these compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This highlights the potential of these derivatives in the development of new therapeutic agents for cancer treatment (Duran & Demirayak, 2012).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential uses in various fields, including medicine and materials science .
Eigenschaften
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)23-12-11-21-20(23)26-13-19(24)22-16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUAIZLKKFDXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

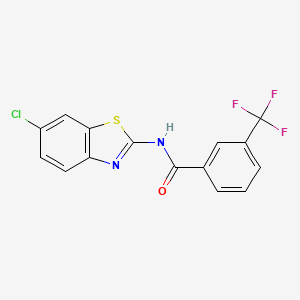
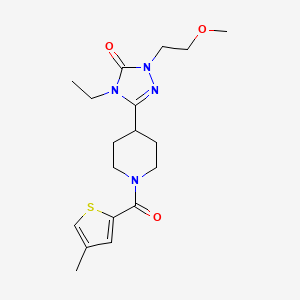
![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

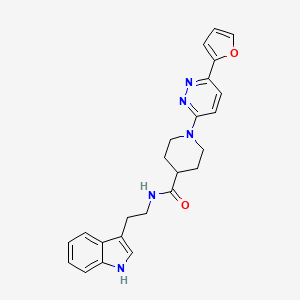
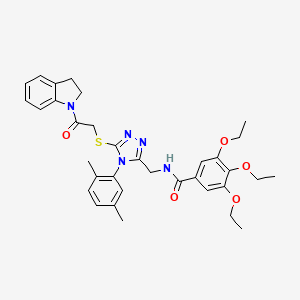
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)


